molecular formula C24H25BrN2O B4757362 6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

Cat. No. B4757362
M. Wt: 437.4 g/mol
InChI Key: OFDYZOPTIZWQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are involved in the regulation of cell growth and survival. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also reduces the production of pro-inflammatory cytokines in macrophages and reduces the oxidative stress and inflammation in the brain. In addition, it has been shown to improve the cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide in lab experiments include its high potency and selectivity, its ability to inhibit multiple targets, and its low toxicity. However, its limitations include its poor solubility in aqueous solutions, its instability in acidic conditions, and its limited availability.

Future Directions

There are several future directions for the research on 6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. One direction is to study its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Another direction is to optimize its chemical structure to improve its solubility and stability. Furthermore, the development of novel delivery systems such as nanoparticles and liposomes could enhance its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to this compound could facilitate its clinical translation.

Scientific Research Applications

6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, it has neuroprotective activity by reducing the oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O/c1-15-8-9-17(12-16(15)2)23-14-21(20-13-18(25)10-11-22(20)27-23)24(28)26-19-6-4-3-5-7-19/h8-14,19H,3-7H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDYZOPTIZWQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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